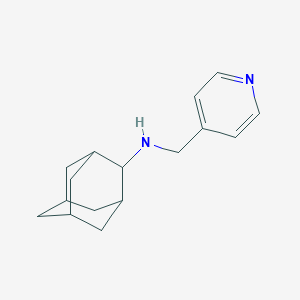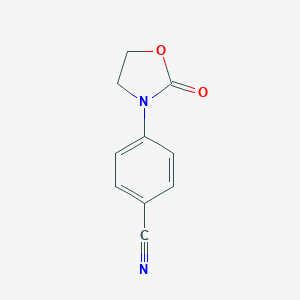
N-(pyridin-4-ylmethyl)adamantan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)adamantan-2-amine is an organic compound that features both adamantyl and pyridinylmethyl groups. The adamantyl group is known for its rigid, diamond-like structure, while the pyridinylmethyl group contains a nitrogen atom within a six-membered aromatic ring. This combination of structural features can impart unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-4-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridinyl ring or the adamantyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(pyridin-4-ylmethyl)adamantan-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyridinylmethyl group could facilitate binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-adamantyl)-N-methylamine: Lacks the pyridinylmethyl group, potentially altering its reactivity and applications.
N-(4-pyridinylmethyl)-N-phenylamine: Contains a phenyl group instead of an adamantyl group, which may affect its physical properties and biological activity.
Uniqueness
N-(pyridin-4-ylmethyl)adamantan-2-amine is unique due to the combination of the rigid adamantyl group and the aromatic pyridinylmethyl group
Propiedades
Fórmula molecular |
C16H22N2 |
|---|---|
Peso molecular |
242.36g/mol |
Nombre IUPAC |
N-(pyridin-4-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-3-17-4-2-11(1)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h1-4,12-16,18H,5-10H2 |
Clave InChI |
RMZMZFDCMVNORU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![2-[(anilinocarbonyl)amino]-N-benzylbenzamide](/img/structure/B503507.png)
![2,6-Bis[(4-chlorobenzyl)sulfanyl]-3-nitropyridine](/img/structure/B503511.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)

![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)
![ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate](/img/structure/B503516.png)
![Methyl {[5-({4-nitrobenzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503517.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B503519.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![6-chloro-2-{4-nitrobenzyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B503524.png)
![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)
